N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 2-chlorophenyl carboxamide group. The 2-chlorophenyl substituent contributes to its lipophilicity and electronic properties, influencing binding interactions with biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-3-1-2-4-10(9)16-11(18)8-7-15-13-17(12(8)19)5-6-20-13/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHJIDYKCIZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a chlorophenyl isocyanate, followed by cyclization with a suitable reagent to form the thiazolopyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Thiazolo[3,2-a]pyrimidine derivatives have shown significant potential as anticancer agents. The structural features of N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide facilitate interactions with biological targets involved in cancer progression.
Case Studies and Research Findings
- Antitumor Activity : Research has demonstrated that compounds within this class exhibit high antitumor activity against various cancer cell lines. For instance, derivatives have been tested against the A549 human lung adenocarcinoma cell line, revealing promising selectivity and efficacy with IC50 values indicating potent activity .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. The structural similarity to purines allows these compounds to effectively bind to targets such as DNA and RNA polymerases .
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | Anticancer |
| Compound 22 | HT29 | 2.01 | Anticancer |
Antimicrobial Applications
The compound exhibits notable antimicrobial properties, making it a candidate for the development of new antibiotics.
Research Insights
- In Vitro Efficacy : Studies have reported that this compound displays strong activity against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .
- Biofilm Inhibition : The compound has also shown significant antibiofilm activity, outperforming conventional antibiotics like Ciprofloxacin in reducing biofilm formation, which is crucial for managing persistent infections .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives have been explored in several studies.
Findings on Anti-inflammatory Activity
- Biological Evaluation : Various derivatives have been synthesized and evaluated for their anti-inflammatory effects. The presence of specific substituents on the thiazole ring has been linked to enhanced activity against inflammation-related pathways .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Reactions with Thiazole Derivatives : Reaction of 2-chlorobenzylamine with thiazole derivatives under conditions such as dimethylformamide (DMF) and triethylamine as a catalyst.
- Microwave-Assisted Synthesis : This method improves efficiency and yield by reducing reaction times significantly .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues with Varying Carboxamide Substituents
Key analogues differ in the substituent attached to the carboxamide group, impacting inhibitory activity and physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., chloro, acetyl) enhance inhibitory activity. Compound 4 (3-acetylphenyl) shows superior potency, likely due to stronger hydrogen bonding and electronic effects .
- Heterocyclic substituents (e.g., furan in Compound 21) reduce activity compared to aryl groups, possibly due to reduced stability or weaker target interactions .
- The 2-chlorophenyl group balances lipophilicity and steric effects, contributing to antimicrobial efficacy in Mannich base derivatives .
Positional Isomerism: 2-Chloro vs. 3-Chlorophenyl Derivatives
- N-(3-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (PubChem entry) is a positional isomer of the target compound. However, direct activity data for this isomer are unavailable.
Substituent Effects on Antimicrobial Activity
Mannich bases derived from ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound 6) demonstrate significant activity against Escherichia coli, Bacillus subtilis, Aspergillus niger, and Candida albicans. For example:
- Compound 9e (2-(morpholinomethyl) substituent) showed broad-spectrum antimicrobial activity, attributed to the synergistic effects of the 2-chlorophenyl group and morpholine moiety .
Comparison with Electron-Donating and Bulky Substituents
- 5-(4-Methoxyphenyl) derivatives (e.g., ) exhibit reduced activity compared to chloro-substituted analogues, as methoxy groups are electron-donating and may weaken target interactions .
- Bromophenyl and trimethoxybenzylidene derivatives () highlight the role of bulky substituents in modulating crystal packing and π-interactions, which may influence bioavailability .
Biological Activity
N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C13H8ClN3O2S
- Molecular Weight : 305.74 g/mol
- Structure : The compound features a thiazole ring fused with a pyrimidine structure, characterized by a 2-chlorophenyl substituent and a carboxamide group at the 6-position.
Anticancer Properties
Research indicates that thiazolo[3,2-a]pyrimidines exhibit promising anticancer activities. Specifically, this compound has shown potential against various cancer cell lines:
- Cell Lines Tested :
- A549 (human pulmonary adenocarcinoma)
- Caco-2 (colorectal adenocarcinoma)
In vitro studies demonstrated that the compound significantly decreased cell viability in Caco-2 cells (39.8% reduction) compared to untreated controls (p < 0.001) . This suggests a selective efficacy against certain cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidines have been reported to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular:
- Activity Against : Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
- Mechanism : The compound's effectiveness is thought to stem from its ability to inhibit bacterial growth through interference with critical cellular processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents can lead to different biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine | Contains a 4-chlorophenyl group | Exhibits different antimicrobial efficacy |
| N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine | Ethyl group substitution | Enhanced solubility |
| 5-Oxo-5H-thiazolo[3,2-a]pyrimidine derivatives | Various substitutions at position 6 | Diverse biological activities based on substituents |
Case Studies
- Anticancer Activity : In one study, compounds derived from thiazolo[3,2-a]pyrimidines were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications led to enhanced activity against Caco-2 cells while showing minimal effects on A549 cells .
- Antimicrobial Testing : A series of derivatives were synthesized and tested against resistant strains of bacteria. The results highlighted the potential of these compounds as novel scaffolds for developing new antimicrobial agents targeting resistant pathogens .
Q & A
Q. What are the standard synthetic routes for N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a multi-step process involving cyclization and coupling reactions. For example:
- Step 1 : Cyclization of thiazolo[3,2-a]pyrimidine cores using chloroacetic acid and aldehydes under reflux in acetic acid/acetic anhydride (yields ~78%) .
- Step 2 : Coupling with 2-chlorophenyl isocyanate via NaH-mediated nucleophilic substitution .
Key factors affecting yield include: - Catalyst selection : Sodium acetate enhances cyclization efficiency .
- Solvent system : Glacial acetic acid promotes ring closure, while ethyl acetate/ethanol (3:2) is optimal for recrystallization .
- Temperature : Reflux (100–120°C) ensures complete cyclization but may require extended reaction times (8–10 hours) .
Q. How is the molecular structure of this compound characterized, and what role does X-ray crystallography play in confirming its conformation?
Structural characterization involves:
- NMR/IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) and regiochemistry .
- X-ray crystallography : Resolves conformational details, such as:
- Hydrogen bonding analysis : Identifies intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal packing .
Q. What methodological approaches are used to analyze hydrogen bonding networks in thiazolo[3,2-a]pyrimidine derivatives?
Hydrogen bonding is studied via:
- Single-crystal diffraction : Measures bond lengths/angles (e.g., C–H···O distances of ~2.5 Å) .
- Hirshfeld surface analysis : Quantifies interaction types (e.g., O···H contacts contribute 12–15% to packing) .
- Thermal analysis (DSC/TGA) : Correlates hydrogen bonding stability with melting points (e.g., mp 427–428 K) .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in synthesizing the thiazolo[3,2-a]pyrimidine core to enhance regioselectivity?
Regioselectivity is improved by:
- Substituent effects : Electron-withdrawing groups (e.g., Cl on phenyl) direct cyclization via resonance stabilization of intermediates .
- Catalytic additives : Phosphorus oxychloride (POCl₃) accelerates cyclization at lower temperatures (80–90°C) while reducing side products .
- Microwave-assisted synthesis : Reduces reaction time (2–3 hours vs. 8–10 hours) and improves yield by 10–15% .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Discrepancies are addressed through:
- Docking validation : Compare MD simulations (e.g., AutoDock Vina) with crystallographic data to refine binding poses .
- SAR studies : Systematically vary substituents (e.g., replacing 2-chlorophenyl with 3-methoxyphenyl) to test predicted interactions .
- In vitro assays : Use kinase inhibition assays (e.g., IC₅₀ measurements) to verify computational ADMET predictions .
Q. How do electronic effects of the 2-chlorophenyl group influence reactivity in nucleophilic coupling reactions?
The 2-chlorophenyl group:
- Enhances electrophilicity : The Cl atom withdraws electron density, activating the carboxamide carbonyl for nucleophilic attack (e.g., by piperazine derivatives) .
- Steric effects : Ortho-substitution hinders rotation, favoring planar conformations that stabilize transition states .
- Electronic tuning : Fluorine substitution at para positions (e.g., 4-fluorophenyl) increases metabolic stability but reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
